[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)pyrazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c8-2-4-10-6(1-3-9-10)5-7(11)12/h1,3H,2,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTMISDAYPSYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with a suitable acetic acid derivative. One common method is the alkylation of 1H-pyrazole with 2-fluoroethyl bromide, followed by carboxylation to introduce the acetic acid moiety. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Pharmacological Properties
Research indicates that [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid exhibits several pharmacological properties:
- Anticancer Activity : Compounds containing pyrazole moieties have been studied for their anticancer properties. The presence of the 2-fluoroethyl group enhances the compound's ability to interact with biological targets involved in cancer progression .
- Antimicrobial Effects : Similar derivatives have demonstrated significant antibacterial and antifungal activity. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can lead to enhanced antimicrobial efficacy .
- Phosphodiesterase Inhibition : Some derivatives related to this compound have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders. These compounds show promise for treating conditions like schizophrenia and other central nervous system disorders due to their ability to modulate cAMP levels in the brain .
Case Studies
Several studies have documented the application of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of pyrazole-acetic acid derivatives are highly dependent on substituents at the pyrazole ring and the ethyl/acetic acid side chains. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison of Pyrazole-Acetic Acid Derivatives
*CAS number corresponds to a discontinued product identifier.
Functional Group Impact on Bioactivity
- Fluorinated Side Chains: The 2-fluoroethyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethyl or methyl substituents) .
- Acetic Acid Position : Shifting the acetic acid moiety from the 5-position (target compound) to the 3- or 4-position (e.g., and ) alters hydrogen-bonding capabilities and steric interactions with biological targets.
Biological Activity
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant research findings.
The compound features a pyrazole ring with a fluoroethyl substituent, which significantly influences its biological activity. The synthesis of this compound typically involves reactions that can produce various derivatives with differing biological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈F N₃O₂ |
| Molecular Weight | 175.15 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoroethyl group enhances binding affinity, while the pyrazole moiety facilitates hydrogen bonding and π-π interactions, which are crucial for modulating target activity.
Pharmacological Applications
Research indicates that derivatives of this compound may exhibit significant pharmacological activities, including:
- Antitumor Activity : Some studies suggest that related pyrazole compounds demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
- Antifungal Properties : Certain derivatives have shown enhanced antifungal activity against pathogens like Fusarium oxysporum and Helminthosporium species .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which is implicated in metabolic disorders .
Case Studies
Several case studies illustrate the biological efficacy of this compound and its derivatives:
- Antitumor Efficacy : A study evaluating the cytotoxic effects of pyrazole derivatives on human leukemia cell lines demonstrated that certain modifications to the pyrazole structure significantly increased the inhibitory concentration (IC50) values, indicating potent antitumor activity .
- Antifungal Activity : Research on the antifungal properties of substituted pyrazole compounds revealed that electron-donating groups on the aryl ring enhanced antifungal efficacy, suggesting structure-activity relationships (SAR) that could guide future drug development .
- Metabolic Studies : Investigations into the metabolic pathways influenced by this compound have shown promising results in modulating lipid metabolism through ACC inhibition, which may have implications for treating obesity and dyslipidemia .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid?
- Methodology : Cyclocondensation of fluorinated precursors with β-keto esters or acetoacetate derivatives under reflux conditions is a common approach. For example, ethyl acetoacetate reacts with 2-fluoroethyl hydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring, followed by hydrolysis to yield the acetic acid moiety . Alkaline hydrolysis (e.g., NaOH/THF/water) is typically used to convert ester intermediates to carboxylic acids .
- Key Considerations : Optimize reaction time and temperature to minimize side reactions like decarboxylation or fluorinated group degradation.
Q. How is purity assessed for fluorinated pyrazole-acetic acid derivatives?
- Methodology :
- HPLC/LC-MS : Quantify impurities using reverse-phase chromatography with UV detection (λ = 210–254 nm) .
- NMR Spectroscopy : - and -NMR confirm structural integrity and detect residual solvents (e.g., DMSO or THF) .
- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Approach :
- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3300 cm) and C=O vibrations (~1700 cm) .
- NMR : -NMR detects pyrazole ring protons (δ 6.5–8.0 ppm) and the fluoroethyl group (δ 4.5–5.0 ppm for –CHF; -NMR: δ -210 to -220 ppm) .
- X-ray Crystallography : Resolve regiochemistry of substitution using SHELXL refinement (e.g., C–F bond length ~1.39 Å) .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring formation be mitigated?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 90°C, 30 minutes) and improves yield by minimizing thermal decomposition .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to direct substitution at the 5-position of the pyrazole ring .
- Theoretical Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and transition states to optimize regiochemistry .
Q. What experimental and computational methods resolve discrepancies in spectral data?
- Case Study : If experimental -NMR shifts for the acetic acid moiety (δ 170–175 ppm) deviate from theoretical values (B3LYP/6-311++G**), re-evaluate solvent effects (e.g., DMSO vs. CDCl) or conformational flexibility .
- Validation : Cross-check with X-ray data (e.g., C–O bond lengths) to confirm protonation states of the carboxylic acid group .
Q. How does the fluoroethyl group influence the compound’s reactivity and stability?
- Stability Studies :
- Thermal Analysis : TGA/DSC reveals decomposition temperatures (>200°C for fluorinated pyrazoles) .
- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., 0.1 M HCl/NaOH at 37°C) via LC-MS to assess C–F bond lability .
Data Contradiction Analysis
Q. How to address conflicting reports on melting points for fluorinated pyrazole derivatives?
- Root Causes :
- Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) and compare DSC thermograms .
- Purity Discrepancies: Reproduce synthesis under inert conditions (N atmosphere) to exclude oxidative byproducts .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted methods for time-sensitive reactions .
- Characterization : Combine X-ray crystallography (SHELXL) and DFT calculations for unambiguous structural assignment .
- Stability Testing : Use accelerated stability studies (40°C/75% RH) to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
